3-Hydroxypiperidin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The 3-hydroxypyridin-4-one scaffold has been used in the design and synthesis of non-nitrocatechol COMT inhibitors . The synthesis of these compounds was achieved by refluxing maltol with a suitable primary amine in an acidic environment with ethanol as a co-solvent .Molecular Structure Analysis

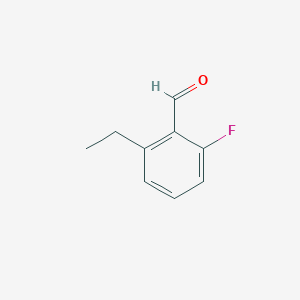

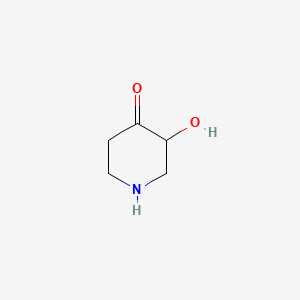

The molecular structure of 3-Hydroxypiperidin-4-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI string for this compound is InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 .Chemical Reactions Analysis

3-Hydroxypyridin-4-ones have been synthesized and evaluated as non-nitrocatechol COMT inhibitors . In vitro, the IC50 values ranged from 4.55 to 19.8 µM .Physical and Chemical Properties Analysis

The compound has a molecular weight of 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 115.063328530 g/mol .Applications De Recherche Scientifique

Natural Product Synthesis

3-Hydroxypiperidin-4-one is a key element in the synthesis of various bioactive compounds and natural products. This scaffold is encountered in many compounds that exhibit biological relevance and activity, underscoring its significance in the field of organic chemistry and drug development (Wijdeven, Willemsen, & Rutjes, 2010).

Synthesis Methods

The compound has been the subject of research focused on developing efficient synthesis methods. For example, 4-hydroxypiperidin-2-ones, closely related to this compound, can be synthesized through a diastereoselective process involving Cu(I)-catalyzed reductive aldol cyclization. This method is significant for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, demonstrating the compound's versatility in synthetic organic chemistry (Lam, Murray, & Firth, 2005).

Drug Discovery

In the realm of drug discovery, this compound derivatives have shown potential in various therapeutic areas. For instance, a derivative was identified as a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), demonstrating potential in treating neurological conditions like Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of this compound derivatives is crucial for their application in medicinal chemistry. Research has indicated that factors like lipophilicity significantly influence the inhibitory activity of these compounds on enzymes like mammalian tyrosine hydroxylase (Liu et al., 2001).

Antibacterial Applications

This compound derivatives have also been explored for their antibacterial properties. Computational methods have been used to design novel derivatives with improved antibacterial activity against strains like Staphylococcus aureus, showcasing the compound's potential in addressing bacterial infections (Sabet et al., 2012).

Antimalarial Potential

Additionally, the compound has shown promise in antimalarial research. Derivatives of this compound have demonstrated enhanced antimalarial activity, offering potential avenues for the development of new antimalarial drugs (Dehkordi, Liu, & Hider, 2008).

Safety and Hazards

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which include 3-hydroxypiperidin-4-one, have a wide range of biological activities and are utilized in various therapeutic applications .

Mode of Action

It has been reported to have radiation-protection and antihypoxia properties

Biochemical Pathways

Piperidine derivatives have been synthesized via mannich reaction pathways

Result of Action

It has been reported to have radiation-protection and antihypoxia properties . This suggests that it may have protective effects at the cellular level, particularly in conditions of radiation exposure or low oxygen availability.

Analyse Biochimique

Biochemical Properties

3-Hydroxypiperidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been noted for its potential antioxidant properties, which may help in mitigating oxidative damage in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for maintaining cellular homeostasis . The compound’s involvement in these pathways can lead to changes in metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action . The presence of this compound in these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.

Propriétés

IUPAC Name |

3-hydroxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOGWMOAEKBTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698953 | |

| Record name | 3-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73603-43-7 | |

| Record name | 3-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)